1-({1-cyclohexyl-3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}methyl)-1H-1,2,3-triazole
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Overview
Description
Synthesis Analysis
The synthesis of triazole derivatives often involves the 1,3-dipolar cycloaddition reaction, which is a versatile method for constructing triazole rings. For example, the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles has been achieved through the regiospecific 1,3-dipolar cycloaddition reaction, highlighting the method's efficiency in introducing fluoroalkyl groups into the triazole ring (Peng & Zhu, 2003). Such methodologies are pivotal for creating compounds with potential biological activity and for further functionalization of the triazole core.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of intermolecular interactions that play a significant role in the stabilization of their crystalline structures. Studies have shown that various intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, contribute to the molecular arrangement in the solid state, affecting the physical properties and reactivity of these compounds. For instance, analysis of intermolecular interactions in 3-(4-fluoro-3-phenoxyphenyl)-1-((4-methylpiperazin-1-yl)methyl)-1H-1,2,4-triazole-5-thiol revealed a complex network of hydrogen bonds and π interactions stabilizing its structure (Panini et al., 2014).
properties
IUPAC Name |
1-cyclohexyl-3-[(4-fluorophenoxy)methyl]-5-(triazol-1-ylmethyl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN6O/c19-14-6-8-16(9-7-14)26-13-17-21-18(12-24-11-10-20-23-24)25(22-17)15-4-2-1-3-5-15/h6-11,15H,1-5,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXOECNYKZEFMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NC(=N2)COC3=CC=C(C=C3)F)CN4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-({1-cyclohexyl-3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}methyl)-1H-1,2,3-triazole |
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